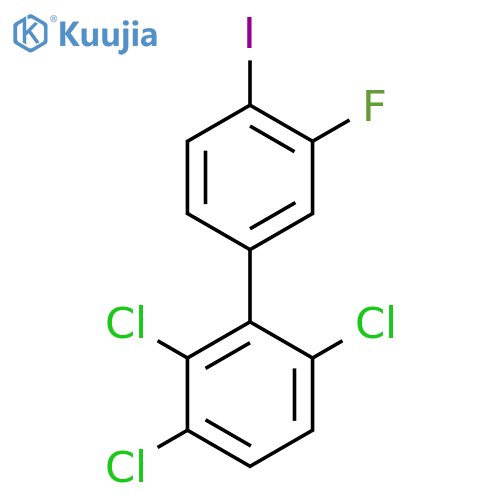Cas no 1361491-57-7 (3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl)

1361491-57-7 structure
商品名:3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
CAS番号:1361491-57-7
MF:C12H5Cl3FI
メガワット:401.429976224899
CID:4995690
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
-
- インチ: 1S/C12H5Cl3FI/c13-7-2-3-8(14)12(15)11(7)6-1-4-10(17)9(16)5-6/h1-5H
- InChIKey: BMQWFLGZYNAGFI-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1F)C1C(=CC=C(C=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 266
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 0
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005613-250mg |
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |
1361491-57-7 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
| Alichem | A011005613-500mg |
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |
1361491-57-7 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011005613-1g |
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl |
1361491-57-7 | 97% | 1g |
1,504.90 USD | 2021-07-05 |
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
1361491-57-7 (3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl) 関連製品
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
